molecular formula C17H16ClN3O2S2 B262550 2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B262550
M. Wt: 393.9 g/mol
InChI Key: LKNZQDMNXROAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest in the field of medicinal chemistry. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of 2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It may also have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its unique chemical structure, which may make it a more effective drug candidate than other compounds. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop as a drug.

Future Directions

There are several future directions for the study of 2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes and proteins. Another direction is to study its potential use in combination therapy with other drugs. Additionally, more research is needed to determine its efficacy and safety in human clinical trials.

Synthesis Methods

The synthesis of 2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a multi-step process. The starting material is 3-chloro-4-methylbenzoic acid, which is converted to its acid chloride derivative. This is then reacted with thiourea to form the corresponding thiourea derivative. The thiourea derivative is then reacted with cyclopentanone in the presence of a base to form the cyclopenta[b]thiophene ring system. Finally, the amide group is introduced by reacting the cyclopenta[b]thiophene derivative with a carboxylic acid derivative.

Scientific Research Applications

2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that it may be effective in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C17H16ClN3O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

2-[(3-chloro-4-methylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16ClN3O2S2/c1-8-5-6-9(7-11(8)18)15(23)20-17(24)21-16-13(14(19)22)10-3-2-4-12(10)25-16/h5-7H,2-4H2,1H3,(H2,19,22)(H2,20,21,23,24)

InChI Key

LKNZQDMNXROAFY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl

Origin of Product

United States

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